Éther éthylique de la prostaglandine A1

Vue d'ensemble

Description

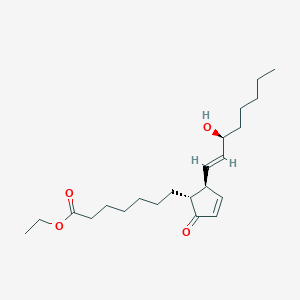

L’éthyl ester de prostaglandine A1 est une forme de prod médicament de la prostaglandine A1, qui est un membre de la famille des prostaglandines. Les prostaglandines sont des composés lipidiques dérivés d’acides gras et ont divers effets de type hormonal chez les animaux. L’éthyl ester de prostaglandine A1 est connu pour sa solubilité lipidique accrue, ce qui le rend plus efficace dans les systèmes biologiques .

Applications De Recherche Scientifique

Prostaglandin A1 ethyl ester has a wide range of scientific research applications:

Chemistry: It is used as a model compound in the study of prostaglandin synthesis and reactions.

Biology: It is studied for its role in cellular signaling and its effects on various biological processes.

Medicine: Prostaglandin A1 ethyl ester is investigated for its potential therapeutic effects, including its ability to inhibit platelet activation and cause renal vasodilation

Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.

Mécanisme D'action

L’éthyl ester de prostaglandine A1 exerce ses effets en étant converti en prostaglandine A1 dans l’organisme. La prostaglandine A1 interagit ensuite avec des récepteurs spécifiques des prostaglandines, qui sont des récepteurs couplés aux protéines G. Ces récepteurs activent diverses voies de signalisation intracellulaire, notamment la voie de l’adénosine monophosphate cyclique (AMPc), conduisant à divers effets biologiques tels que la vasodilatation et l’inhibition de l’agrégation plaquettaire .

Composés similaires :

Prostaglandine E1 : Connu pour ses effets vasodilatateurs et son utilisation dans le traitement de la dysfonction érectile.

Prostaglandine F2α : Impliqué dans la régulation des processus de reproduction.

Prostaglandine D2 : Joue un rôle dans les réactions allergiques et la régulation du sommeil.

Unicité : L’éthyl ester de prostaglandine A1 est unique en raison de sa solubilité lipidique accrue, qui permet une meilleure absorption et une meilleure efficacité dans les systèmes biologiques. Sa capacité à inhiber l’activation plaquettaire et à provoquer une vasodilatation rénale le distingue également des autres prostaglandines .

Analyse Biochimique

Biochemical Properties

Prostaglandin A1 Ethyl Ester interacts with various enzymes and proteins. It inhibits the activation of platelets . The nature of these interactions involves the blocking of increases in intracellular calcium concentration and TXA2 synthesis .

Cellular Effects

Prostaglandin A1 Ethyl Ester has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activation of platelets . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Prostaglandin A1 Ethyl Ester involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the activation of platelets, likely through blocking increases in intracellular calcium concentration and TXA2 synthesis .

Metabolic Pathways

Prostaglandin A1 Ethyl Ester is involved in the prostaglandin metabolic pathway . It interacts with various enzymes and cofactors, but specific details about these interactions and their effects on metabolic flux or metabolite levels are currently limited.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse de l’éthyl ester de prostaglandine A1 implique généralement l’estérification de la prostaglandine A1. Ce processus peut être réalisé à l’aide de divers réactifs et catalyseurs. Une méthode courante consiste à faire réagir la prostaglandine A1 avec de l’éthanol en présence d’un catalyseur acide, tel que l’acide sulfurique, sous reflux. La réaction est suivie d’une purification par recristallisation .

Méthodes de production industrielle : La production industrielle de l’éthyl ester de prostaglandine A1 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir un rendement élevé et une pureté optimale. L’utilisation de réacteurs à flux continu et de techniques de purification avancées, telles que la chromatographie liquide haute performance, sont courantes dans les milieux industriels .

Analyse Des Réactions Chimiques

Types de réactions : L’éthyl ester de prostaglandine A1 subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau du groupe ester.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Les chlorures d’acides et les anhydrides sont utilisés pour l’estérification et d’autres réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de dérivés hydroxy et céto, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

L’éthyl ester de prostaglandine A1 a un large éventail d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l’étude de la synthèse et des réactions des prostaglandines.

Biologie : Il est étudié pour son rôle dans la signalisation cellulaire et ses effets sur divers processus biologiques.

Médecine : L’éthyl ester de prostaglandine A1 est étudié pour ses effets thérapeutiques potentiels, y compris sa capacité à inhiber l’activation plaquettaire et à provoquer une vasodilatation rénale

Industrie : Il est utilisé dans le développement de produits pharmaceutiques et comme composé de référence en chimie analytique.

Comparaison Avec Des Composés Similaires

Prostaglandin E1: Known for its vasodilatory effects and use in treating erectile dysfunction.

Prostaglandin F2α: Involved in the regulation of reproductive processes.

Prostaglandin D2: Plays a role in allergic reactions and sleep regulation.

Uniqueness: Prostaglandin A1 ethyl ester is unique due to its enhanced lipid solubility, which allows for better absorption and efficacy in biological systems. Its ability to inhibit platelet activation and cause renal vasodilation also distinguishes it from other prostaglandins .

Propriétés

IUPAC Name |

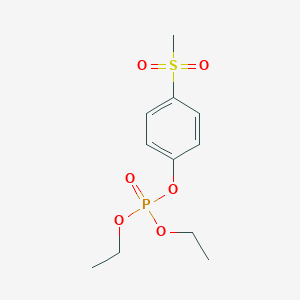

ethyl 7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-3-5-8-11-19(23)16-14-18-15-17-21(24)20(18)12-9-6-7-10-13-22(25)26-4-2/h14-20,23H,3-13H2,1-2H3/b16-14+/t18-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQVEMJKKQYNQQ-LTGPBHORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydrazinyl-4,5,6,7-tetrahydro-Pyrazolo[1,5-a]pyridine](/img/structure/B121136.png)

![2-[2-(2-amino-2-oxoethyl)heptanoyl]-1-hydroxy-N-(3-methyl-5-oxoheptan-4-yl)diazinane-3-carboxamide](/img/structure/B121142.png)

![Imidazo[1,2-A]pyridine-8-carboxamide](/img/structure/B121145.png)

![4-aminoimidazo[1,2-a][1,3,5]triazin-2(1H)-one](/img/structure/B121155.png)

![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI)](/img/structure/B121179.png)